1-(4-Chlorobenzoyl)-3-(6-methoxy-1,3-benzothiazol-2-YL)thiourea
Overview
Description
1-(4-Chlorobenzoyl)-3-(6-methoxy-1,3-benzothiazol-2-YL)thiourea is a useful research compound. Its molecular formula is C16H12ClN3O2S2 and its molecular weight is 377.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-N-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide is 377.0059467 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
4-Chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives, including 4-chloro-N-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide, have been synthesized for anticancer applications. Specifically, a derivative (SGK 266) demonstrated significant pro-apoptotic activity on melanoma cell lines with notable growth inhibition, suggesting potential in cancer treatment research (Yılmaz et al., 2015).
Anticonvulsant and Anti-nociceptive Properties
Certain benzothiazole derivatives, including the subject compound, have been explored for their anticonvulsant and anti-nociceptive properties. These compounds have shown promising results in mouse seizure models, offering complete protection and displaying potent analgesic activity without signs of neurotoxicity or hepatotoxicity, indicating potential therapeutic applications in the treatment of epilepsy and pain management (Siddiqui et al., 2009).
Corrosion Inhibition
Benzothiazole derivatives, including the compound , have been investigated for their corrosion inhibiting effects, particularly against steel in acidic environments. These inhibitors exhibit the ability to adsorb onto surfaces, offering enhanced stability and efficiency in protecting against corrosion. This application is crucial in industrial settings where material longevity and integrity are paramount (Hu et al., 2016).
Antimicrobial Activity
Research has also been conducted on benzothiazole derivatives for their antimicrobial properties. These compounds, including the one in focus, have been shown to possess variable and modest activity against bacterial and fungal strains. This suggests potential utility in developing new antimicrobial agents or treatments (Patel et al., 2011).
Properties
IUPAC Name |
4-chloro-N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S2/c1-22-11-6-7-12-13(8-11)24-16(18-12)20-15(23)19-14(21)9-2-4-10(17)5-3-9/h2-8H,1H3,(H2,18,19,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYADKCLRNHDZAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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